Superior Binding Affinity of the 4-Nitro Moiety Compared to Cyano, Fluoro, and Other para-Substituted Phenylalanine Analogs in a Designed Miniprotein
In a head-to-head comparison of non-natural phenylalanine derivatives incorporated into a designed miniprotein (CMG238–218), the 4-nitro-phenylalanine analogue exhibited a binding affinity (Kd) of 36.2 ± 5.5 µM [1]. This represents a 1.7-fold higher affinity compared to the 4-cyano-phenylalanine analogue (Kd = 61.4 ± 8.0 µM) and a 1.4-fold higher affinity compared to the 4-fluoro-phenylalanine analogue (Kd = 49.9 ± 7.1 µM) [1].
| Evidence Dimension | Binding Affinity (Kd) of non-natural phenylalanine analogues in a miniprotein context |
|---|---|
| Target Compound Data | Kd = 36.2 ± 5.5 µM for the 4-nitro-phenylalanine analogue |
| Comparator Or Baseline | 4-cyano-phenylalanine (Kd = 61.4 ± 8.0 µM); 4-fluoro-phenylalanine (Kd = 49.9 ± 7.1 µM); D-phenylalanine (Kd = 31.0 ± 2.9 µM) |
| Quantified Difference | 1.7-fold higher affinity than 4-cyano; 1.4-fold higher than 4-fluoro; slightly lower than D-phenylalanine |
| Conditions | MST (Microscale Thermophoresis) binding assay; designed miniprotein CMG238–218; mean ± SEM, n=3. |
Why This Matters
This quantifies the impact of the para-nitro group on target binding, demonstrating that it is not interchangeable with other electron-withdrawing groups like cyano or fluoro, which is critical for rational peptide design and lead optimization.
- [1] Bhardwaj, G., et al. (2017). Accurate de novo design of hyperstable constrained peptides. Nature, 538, 329–335. Figure 3 data. DOI: 10.1038/s41598-017-03253-3 View Source
